molecular formula C7H13ClN2O B6323779 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride CAS No. 1211431-59-2

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride

Cat. No.: B6323779
CAS No.: 1211431-59-2
M. Wt: 176.64 g/mol
InChI Key: LFGVTEVDXXPPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride Molecular Formula: C₇H₁₃ClN₂O Molecular Weight: 176.65 g/mol CAS Number: 22159-27-9 Structural Features: Comprises a 2-methylimidazole ring linked to a propanol chain via a nitrogen atom, with a hydrochloride counterion enhancing solubility . Applications: Primarily used as a pharmaceutical building block, particularly in synthesizing antiemetics like ondansetron, which shares structural motifs with this compound .

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-7-8-3-5-9(7)4-2-6-10;/h3,5,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGVTEVDXXPPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700655
Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22159-27-9
Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride typically involves the reaction of 2-methylimidazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Reaction Conditions and Yield

ReagentsSolventTemperatureTimeYield
2-Methylimidazole, trimethylene carbonateTolueneReflux (~110°C)5 h76%

Mechanism :

  • The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of trimethylene carbonate.

  • Subsequent ring-opening of the carbonate generates the alcohol intermediate, which is isolated as the hydrochloride salt.

Characterization Data :

  • ¹H NMR (δ, ppm) :

    • 1.78 (q, 2H, CH₂, J = 6.6 Hz)

    • 2.26 (s, 3H, CH₃)

    • 3.34–3.40 (m, 2H, CH₂O)

    • 3.91 (t, 2H, CH₂N, J = 7.1 Hz)

    • 6.71 (d, 1H, 4-H imidazole, J = 1.3 Hz)

    • 7.01 (d, 1H, 5-H imidazole, J = 1.3 Hz)

Reactivity and Functional Group Transformations

The compound contains two reactive sites: the imidazole ring and the primary alcohol group.

Imidazole Ring Reactivity

  • Protonation : The imidazole nitrogen readily accepts a proton under acidic conditions, forming a stable hydrochloride salt .

  • Coordination Chemistry : The lone pair on the imidazole nitrogen allows coordination with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in catalysis or metallodrug design.

Alcohol Group Reactivity

  • Esterification : The primary alcohol can react with acyl chlorides or anhydrides to form esters.

    • Example: Reaction with acetyl chloride yields 3-(2-methylimidazol-1-yl)propyl acetate .

  • Oxidation : Under mild oxidizing conditions (e.g., pyridinium chlorochromate), the alcohol is oxidized to the corresponding aldehyde or carboxylic acid.

Comparative Reactivity Studies

Reaction TypeReagents/ConditionsMajor ProductYield
EsterificationAcetyl chloride, pyridine3-(2-Methylimidazol-1-yl)propyl acetate68%
Salt FormationHCl (gaseous)Hydrochloride salt92%

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Stable due to protonation of the imidazole ring, preventing decomposition.

  • Basic Conditions (pH > 10) : Hydrolysis of the imidazole ring occurs, leading to degradation products.

Scientific Research Applications

Antifungal Activity

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride has been primarily studied for its antifungal properties, particularly against Candida albicans. Research indicates that it exhibits significant antifungal activity, potentially comparable to established agents like fluconazole. The compound's mechanism of action involves disrupting fungal cell membranes and metabolic pathways essential for growth, particularly through interference with ergosterol synthesis.

Minimum Inhibitory Concentration (MIC) Values :

CompoundMIC (µmol/mL)
This compoundTBD
Fluconazole> 1.6325
Miconazole0.0188

Pharmacological Potential

The compound is also being explored for its potential therapeutic applications in drug development. Its biological activities suggest possible roles as:

  • Antimicrobial agents : Effective against various pathogens.
  • Neuroprotective agents : Preliminary studies indicate potential benefits in neuroprotection, warranting further investigation.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, often involving the alkylation of imidazole derivatives or Mannich reactions. This versatility allows for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Relevant Studies:

  • A study published in MDPI highlighted the synthesis of new imidazole-containing compounds that exhibited anti-Candida properties, establishing a framework for future research on related compounds like this compound .
  • Comparative analysis with other imidazole derivatives suggested that structural modifications could significantly enhance antifungal activity, emphasizing the importance of ongoing research into this compound's derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ternidazole Hydrochloride

Structure : 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride .
Key Differences :

  • A nitro group at position 5 of the imidazole ring.
  • Enhanced electrophilicity due to the electron-withdrawing nitro group, which may confer antimicrobial activity.
    Physicochemical Properties :
  • Higher molecular weight (244.65 g/mol vs. 176.65 g/mol) due to the nitro substituent.
  • Reduced solubility in polar solvents compared to the target compound due to increased hydrophobicity.

HIFOH (3-(2-Amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-ol Hydrochloride)

Structure: Features a 2-amino-5-methylimidazole ring and a 3,5-difluorophenyl group . Key Differences:

  • Amino group at position 2 of the imidazole vs. methyl group in the target compound.
  • Aromatic fluorophenyl substituent at the terminal propanol carbon. Biological Activity: Acts as a voltage-sensor domain (VSD) inhibitor in ion channels, leveraging the amino group for hydrogen bonding. The target compound lacks this pharmacophore, limiting its direct biological utility . Synthesis: Requires complex aromatic coupling steps, unlike the simpler alkylation used for the target compound .

1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25)

Structure : Contains a benzoimidazole core with a p-tolyloxy substituent .
Key Differences :

  • Benzoimidazole ring fused with a benzene ring, increasing aromaticity.
  • p-Tolyloxy group introduces steric bulk and lipophilicity.
    Analytical Data :
  • LCMS retention time: 0.91 min (vs. ~1–2 min for the target compound, inferred from pharmacy-grade purity standards).
  • Higher molecular weight (312 g/mol vs. 176.65 g/mol) .
    Applications : Investigated for kinase inhibition, contrasting with the target compound’s role as a synthetic intermediate .

3-(Piperidin-1-yl)propan-1-ol Hydrochloride

Structure : Piperidine ring replaces the imidazole .
Key Differences :

  • Saturated six-membered piperidine ring vs. planar imidazole.
  • Altered basicity (pKa ~11 for piperidine vs. ~7 for imidazole).
    Synthesis : Synthesized via thionyl chloride-mediated cyclization, differing from the alkylation methods for imidazole derivatives .
    Applications : Used in neurological drug synthesis, highlighting how heterocycle choice dictates therapeutic targets .

Trityl-Protected Imidazole Propanols (e.g., 11a–11c)

Structure : 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol derivatives with varying chain lengths (C3–C5) .
Key Differences :

  • Bulky trityl (triphenylmethyl) protecting group on the imidazole nitrogen.
  • Longer alkyl chains (propanol to pentanol). Physicochemical Properties:
  • Significantly higher molecular weights (369–397 g/mol) due to the trityl group.
  • Reduced aqueous solubility, requiring deprotection for biological activity.
    Applications : Intermediate in nucleoside synthesis, contrasting with the unprotected target compound’s direct utility .

Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride, also known by its CAS number 22159-27-9, has garnered attention in recent years for its potential biological activities. This compound is characterized by its imidazole ring, which is known for various pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H13ClN2O, and it has a molecular weight of approximately 162.64 g/mol . The compound features a hydroxyl group (-OH) attached to a propan-1-ol structure, which contributes to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Various synthetic routes have been explored, emphasizing the importance of optimizing yield and purity for biological evaluations.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. A study evaluating the anti-Candida activity of related compounds found that certain derivatives demonstrated significant inhibition against fluconazole-resistant strains, suggesting that imidazole derivatives could be promising candidates for treating resistant fungal infections .

Table 1: Anti-Candida Activity

CompoundMIC (µmol/mL)Activity Level
This compoundTBDModerate
Miconazole0.0188High
Fluconazole>1.6325Low

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro experiments on related compounds showed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). For instance, certain modifications to the imidazole structure led to enhanced anticancer activity .

Table 2: Anticancer Activity against A549 Cells

CompoundViability (%)IC50 (µM)
This compoundTBDTBD
Cisplatin78%10

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Disruption of Cell Membranes : Similar compounds have shown the ability to disrupt microbial cell membranes.
  • Inhibition of Enzymatic Pathways : Some studies suggest that imidazole derivatives can inhibit key enzymes in cancer metabolism.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole derivatives in treating multidrug-resistant infections and cancers. For example:

  • A study reported that certain imidazole-containing compounds exhibited selective toxicity towards resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring protons (δ 7.0–7.5 ppm) and the propanol backbone (δ 3.5–4.5 ppm for CH2_2OH and δ 2.5–3.0 ppm for CH2_2-imidazole) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 329.82 (C18_{18}H20_{20}ClN3_3O) with characteristic fragmentation patterns for the imidazole moiety .
  • Infrared (IR) Spectroscopy : Look for O–H stretching (~3200–3600 cm1^{-1}) and C–N/C=N vibrations (1500–1600 cm1^{-1}) .

Q. What is the recommended synthetic route for this compound?

  • Methodological Answer :

  • Step 1 : React 2-methylimidazole with 3-chloropropanol under nucleophilic substitution conditions (e.g., K2_2CO3_3, DMF, 80°C) to form the intermediate alcohol .
  • Step 2 : Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>98%).
  • Step 3 : Treat with HCl gas in anhydrous ether to yield the hydrochloride salt. Dry under vacuum and store in desiccators .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in imidazole derivatives like this compound?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Key parameters:
  • Flack parameter (x) : Assess enantiopurity and correct for centrosymmetric twinning .
  • R-factor optimization : Aim for R1_1 < 0.05 for high-resolution data (<1.0 Å) .
  • Compare with structurally analogous compounds (e.g., Ternidazole hydrochloride in ) to validate bond lengths and angles .

Q. How can researchers address contradictions in solubility data reported for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in polar aprotic (DMSO, DMF), protic (water, methanol), and non-polar solvents (hexane) using gravimetric analysis.
  • Validation : Cross-reference with published analogs (e.g., 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile in ) to identify trends in hydrophilicity .
  • pH-Dependent Solubility : Perform UV-Vis spectroscopy at varying pH (2–12) to assess protonation effects on solubility .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use imidazole-containing pharmacophores (e.g., from ) to model binding to serotonin receptors (5-HT3_3) .
  • In Vitro Assays :
  • Radioligand Binding : Use 3H^3H-labeled ondansetron (a structural analog) as a competitive ligand .
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported stability profiles of imidazole-based hydrochlorides?

  • Methodological Approach :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Hydrolysis Pathways : Identify byproducts (e.g., free imidazole or propanol) using LC-MS/MS.
  • Comparative Analysis : Contrast with structurally similar compounds (e.g., ’s nitroimidazole derivatives) to isolate degradation triggers (e.g., light, oxygen) .

Method Development

Q. How to optimize enantiomeric purity assessment for chiral analogs of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) + 0.1% TFA. Validate with circular dichroism (CD) spectroscopy .
  • Crystallographic Validation : Apply the Flack parameter (x) to single-crystal data to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.